molecular formula C17H27NO3S B2771256 N-cycloheptyl-2-ethoxy-4,5-dimethylbenzenesulfonamide CAS No. 946201-29-2

N-cycloheptyl-2-ethoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2771256
CAS No.: 946201-29-2
M. Wt: 325.47
InChI Key: CAWZKJRDFLQMCM-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-ethoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide compound characterized by its unique chemical structure, which includes a cycloheptyl group, an ethoxy group, and two methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-ethoxy-4,5-dimethylbenzenesulfonamide typically involves the reaction of a sulfonyl chloride with an amine. One common method is the oxidative coupling of thiols and amines, which can be catalyzed by copper. This method is efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps .

Industrial Production Methods

In an industrial setting, the production of sulfonamides like this compound often involves large-scale reactions using similar oxidative coupling methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-ethoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as copper or palladium. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures to optimize reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced .

Scientific Research Applications

N-cycloheptyl-2-ethoxy-4,5-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-ethoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cycloheptyl-2-ethoxy-4,5-dimethylbenzenesulfonamide include other sulfonamides, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the cycloheptyl and ethoxy groups, in particular, may enhance its stability, solubility, and reactivity in certain applications .

Properties

IUPAC Name

N-cycloheptyl-2-ethoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3S/c1-4-21-16-11-13(2)14(3)12-17(16)22(19,20)18-15-9-7-5-6-8-10-15/h11-12,15,18H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWZKJRDFLQMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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